M62812 Demonstrates Shorter Duration of Analgesia than Peptide Antagonist TAP2 in Rat Arthritis Model
In a head-to-head comparison in a monoiodoacetate (MIA)-induced arthritis rat model, M62812 (intra-articular, 25 nmol/rat) provided pain relief for a significantly shorter duration than the peptide TLR4 antagonist TAP2. TAP2 attenuated pain behavior for approximately 3 weeks, whereas the effect of M62812 was notably shorter-lived. This direct comparison establishes a clear differentiation in duration of action that may inform selection based on experimental timeline requirements [1].
| Evidence Dimension | Duration of pain relief (analgesia) |
|---|---|
| Target Compound Data | Shorter duration of pain relief than TAP2 |
| Comparator Or Baseline | TAP2 (TLR4 peptide antagonist): approximately 3 weeks of pain attenuation |
| Quantified Difference | TAP2 effect duration much longer than M62812 (exact time not quantified) |
| Conditions | Rat MIA-induced arthritis model; intra-articular injection of 25 nmol/rat; pain measured by von Frey filament withdrawal threshold over 3 weeks |
Why This Matters
Researchers requiring prolonged TLR4 blockade in arthritis pain models may prefer TAP2, while M62812 may be suitable for acute intervention studies where shorter action is desired.
- [1] Park H, Hong J, Yin Y, Joo Y, Kim Y, Shin J, et al. TAP2, a peptide antagonist of Toll-like receptor 4, attenuates pain and cartilage degradation in a monoiodoacetate-induced arthritis rat model. Sci Rep. 2020 Oct 15;10(1):17451. View Source
